molecular formula C15H24N2O5 B8091130 Diethyl 1,1'-(carbonylbis(azanediyl))dicyclobutanecarboxylate

Diethyl 1,1'-(carbonylbis(azanediyl))dicyclobutanecarboxylate

Cat. No.: B8091130
M. Wt: 312.36 g/mol
InChI Key: ZJAXNKNVWCJZAD-UHFFFAOYSA-N
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Description

Diethyl 1,1'-(carbonylbis(azanediyl))dicyclobutanecarboxylate is a useful research compound. Its molecular formula is C15H24N2O5 and its molecular weight is 312.36 g/mol. The purity is usually 95%.
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Biological Activity

Diethyl 1,1'-(carbonylbis(azanediyl))dicyclobutanecarboxylate (CAS: 2444007-29-6) is a chemical compound with potential biological activities that have garnered interest in pharmacological research. This article explores its synthesis, biological activity, and potential applications based on available literature.

Chemical Structure and Properties

  • IUPAC Name : Diethyl 1,1'-(carbonylbis(azanediyl))bis(cyclobutane-1-carboxylate)
  • Molecular Formula : C₁₅H₂₄N₂O₅
  • Molecular Weight : 312.37 g/mol
  • Purity : 96% .

The compound features a unique dicyclobutane structure with azanediyl and carbonyl functionalities, which may influence its reactivity and biological interactions.

Antidiabetic Potential

Recent studies have highlighted the potential of compounds similar to this compound as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Study Findings : In vitro assays demonstrated that derivatives of carbonylbis(hydrazine-1-carbothioamide), which share structural similarities with this compound, exhibited significant α-glucosidase inhibition. The lead compound showed approximately 80 times higher activity than acarbose, a standard antidiabetic drug .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. A series of N-substituted derivatives were tested for their ability to inhibit bacterial growth.

  • Results : Compounds demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) ranged significantly, indicating the potential for developing new antimicrobial agents based on this scaffold .

In Silico Studies

In silico approaches have been employed to predict the biological activity and pharmacokinetic properties of this compound:

  • Molecular Docking : Docking studies indicated favorable interactions with target proteins associated with α-glucosidase inhibition. The docking score for lead compounds was notably higher than that of established drugs like acarbose .
  • ADMET Analysis : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles suggested that many synthesized derivatives possess suitable characteristics for drug development .

Summary of Biological Activities

Activity TypeCompound TypeKey Findings
α-Glucosidase InhibitionCarbonylbis(hydrazine-1-carbothioamide) derivativesLead compound showed 80x activity vs. acarbose
Antimicrobial ActivityN-substituted carbotioamide derivativesEffective against Gram-positive bacteria; MIC varied from 62.5 to ≥2000 µg/mL

Molecular Docking Results

CompoundDocking Score (kcal/mol)Target Protein
Lead 3a-7.87α-Glucosidase
Acarbose-6.59α-Glucosidase

Properties

IUPAC Name

ethyl 1-[(1-ethoxycarbonylcyclobutyl)carbamoylamino]cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5/c1-3-21-11(18)14(7-5-8-14)16-13(20)17-15(9-6-10-15)12(19)22-4-2/h3-10H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAXNKNVWCJZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)NC(=O)NC2(CCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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